N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions.
Introduction of the Furamide Moiety: The furamide group is introduced by reacting the benzoxazole intermediate with furoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the furamide moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a furamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H11FN2O3 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11FN2O3/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)24-18)20-17(22)16-6-3-9-23-16/h1-10H,(H,20,22) |
InChI Key |
KDVFQNOKIVNOAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F |
Origin of Product |
United States |
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